![molecular formula C29H48O2 B1207017 (3beta,24S,24'S)-fucosterol epoxide CAS No. 55870-01-4](/img/structure/B1207017.png)
(3beta,24S,24'S)-fucosterol epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24S,28S-epoxystigmast-5-en-3beta-ol is a steroid.
Scientific Research Applications
Cytotoxic Properties
Fucosterol epoxide demonstrates significant cytotoxic properties. Studies have identified its cytotoxic effects against various cancer cell lines. For instance, compounds isolated from the brown alga Turbinaria ornata, including fucosterol, exhibited cytotoxicity against several cancer cell lines (Sheu, Wang, Sung, Chiu, & Duh, 1997). Additionally, oxygenated fucosterols isolated from the brown alga Turbinaria conoides showed similar cytotoxic effects (Sheu, Wang, Sung, & Duh, 1999).
Role in Sterol Metabolism
Fucosterol epoxide plays a crucial role in sterol metabolism, especially in insects. It acts as an intermediate in the conversion of sitosterol to cholesterol in insects, with studies showing its involvement in the growth and development of silkworm larvae (Fujimoto, Morisaki, & Ikekawa, 1980). This conversion process is significant in understanding the biochemical pathways in insects.
Enzymatic Activity and Assay Development
The compound's use in developing assays for enzymatic activity has been explored. Fucosterol epoxide has been utilized in creating partition assays for determining lyase activity in insect tissues, which is vital for understanding insect metabolism and physiology (Prestwich, Angelastro, De Palma, & Perino, 1985).
Anti-Diabetic Activities
Fucosterol has shown potential anti-diabetic activities in vivo. When administered in diabetic rats, it significantly decreased serum glucose concentrations and exhibited inhibition of sorbitol accumulations in the lenses, suggesting its utility in diabetic treatments (Lee, Shin, Kim, & Lee, 2004).
Antioxidant and Anti-Inflammatory Effects
Recent research has focused on fucosterol's potential antioxidant and anti-inflammatory effects. For example, a study on HepG2 cells highlighted its protective effects against oxidative stress induced by tert‐butyl hydroperoxide and tacrine (Choi, Han, Byeon, Choung, Sohn, & Jung, 2015). Additionally, fucosterol isolated from Undaria pinnatifida has shown to inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages, indicating its role in controlling inflammatory responses (Yoo, Shin, Choi, Cho, Bang, Baek, & Lee, 2012).
Potential in Treating Diabetic Complications
Fucosterol's inhibition of aldose reductase, which is implicated in diabetic complications, suggests its potential in treating these conditions. It exhibited moderate inhibitory activity against aldose reductase in both rats and humans, which is significant for diabetes management (Jung, Islam, Lee, Oh, Lee, Jung, & Choi, 2013).
properties
CAS RN |
55870-01-4 |
---|---|
Product Name |
(3beta,24S,24'S)-fucosterol epoxide |
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-[(2S,3S)-3-methyl-2-propan-2-yloxiran-2-yl]butan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O2/c1-18(2)29(20(4)31-29)16-11-19(3)24-9-10-25-23-8-7-21-17-22(30)12-14-27(21,5)26(23)13-15-28(24,25)6/h7,18-20,22-26,30H,8-17H2,1-6H3/t19-,20+,22+,23+,24-,25+,26+,27+,28-,29+/m1/s1 |
InChI Key |
XUBCLKHKJZCPFZ-WGLRHWGRSA-N |
Isomeric SMILES |
C[C@H]1[C@](O1)(CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C(C)C |
SMILES |
CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |
Canonical SMILES |
CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |
synonyms |
24,28-epoxy-24-ethylcholesterol 24,28-epoxystigmast-5-en-3-beta-ol fucosterol epoxide fucosterol epoxide, (3beta,24R,28R)-isomer fucosterol epoxide, (3beta,28S)-isomer fucosterol-24,28-oxide isofucosterol epoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.